molecular formula C19H21N3O3 B4837047 2-{[4-(pentanoylamino)benzoyl]amino}benzamide

2-{[4-(pentanoylamino)benzoyl]amino}benzamide

Cat. No. B4837047
M. Wt: 339.4 g/mol
InChI Key: QQVUKLFWSKXIKE-UHFFFAOYSA-N
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Description

2-{[4-(pentanoylamino)benzoyl]amino}benzamide, also known as PBAB, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. PBAB is a member of the benzamide family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In

Mechanism of Action

The mechanism of action of 2-{[4-(pentanoylamino)benzoyl]amino}benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2-{[4-(pentanoylamino)benzoyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This inhibition leads to changes in gene expression that can inhibit cell growth and induce apoptosis. Inflammatory cells, 2-{[4-(pentanoylamino)benzoyl]amino}benzamide is thought to inhibit the activity of the NF-kB signaling pathway, which plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-{[4-(pentanoylamino)benzoyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-{[4-(pentanoylamino)benzoyl]amino}benzamide has been shown to induce apoptosis and inhibit cell growth. In inflammatory cells, 2-{[4-(pentanoylamino)benzoyl]amino}benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. 2-{[4-(pentanoylamino)benzoyl]amino}benzamide has also been shown to have antiviral effects, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

2-{[4-(pentanoylamino)benzoyl]amino}benzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, there are also some limitations to using 2-{[4-(pentanoylamino)benzoyl]amino}benzamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its efficacy may vary depending on the type of cancer or virus being studied.

Future Directions

There are several potential future directions for research on 2-{[4-(pentanoylamino)benzoyl]amino}benzamide. One area of research could focus on further elucidating its mechanism of action, which could help to identify new targets for therapeutic intervention. Another area of research could explore the potential of 2-{[4-(pentanoylamino)benzoyl]amino}benzamide as a combination therapy with other anticancer or antiviral agents. Finally, research could focus on developing new analogs of 2-{[4-(pentanoylamino)benzoyl]amino}benzamide with improved efficacy or reduced toxicity.

Scientific Research Applications

2-{[4-(pentanoylamino)benzoyl]amino}benzamide has been studied for its potential as a therapeutic agent in a variety of contexts. One area of research has focused on its potential as an anticancer agent. Studies have shown that 2-{[4-(pentanoylamino)benzoyl]amino}benzamide can inhibit the growth of cancer cells in vitro and in vivo, and may be particularly effective against breast cancer cells. Other studies have explored 2-{[4-(pentanoylamino)benzoyl]amino}benzamide's potential as an anti-inflammatory agent, with promising results. 2-{[4-(pentanoylamino)benzoyl]amino}benzamide has also been studied for its potential as an antiviral agent, with some evidence suggesting that it may be effective against the influenza virus.

properties

IUPAC Name

2-[[4-(pentanoylamino)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-3-8-17(23)21-14-11-9-13(10-12-14)19(25)22-16-7-5-4-6-15(16)18(20)24/h4-7,9-12H,2-3,8H2,1H3,(H2,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVUKLFWSKXIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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